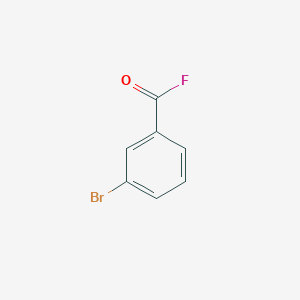

3-Bromobenzoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77976-06-8 |

|---|---|

Molecular Formula |

C7H4BrFO |

Molecular Weight |

203.01 g/mol |

IUPAC Name |

3-bromobenzoyl fluoride |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |

InChI Key |

FFDSPQWWSDIQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Bromobenzoyl Fluoride

Electrophilic Acylation Reactions

The acyl fluoride (B91410) group is a highly reactive carboxylic acid derivative, serving as an excellent electrophile for acylation reactions. It readily reacts with various nucleophiles to form new carbonyl compounds. Acyl fluorides are often noted for their unique balance of reactivity and stability compared to more common acyl chlorides, sometimes offering advantages in selectivity. researchgate.net

3-Bromobenzoyl fluoride undergoes efficient acylation reactions with nucleophiles such as alcohols and amines to produce the corresponding esters and amides. These reactions typically proceed rapidly under mild conditions.

The reaction with alcohols leads to the formation of 3-bromobenzoate esters. For instance, the acylation of various sugars (poly-alcohols) has been demonstrated using the analogous 3-bromobenzoyl chloride. mdpi.com In a similar fashion, this compound reacts with alcohols, often in the presence of a base like pyridine, which acts as a catalyst and scavenges the hydrogen fluoride (HF) byproduct. mdpi.com The high electrophilicity of the acyl fluoride ensures that even sterically hindered alcohols can be acylated, a transformation that can be challenging with less reactive acylating agents. thieme-connect.com

Similarly, reactions with primary and secondary amines yield N-substituted 3-bromobenzamides. These aminolysis reactions are generally very fast and high-yielding. acs.org The synthesis of N-acylated piperazines, for example, involves the reaction of benzoyl halides with the amine, and the 3-bromo derivative is used to study the influence of the substituent's position on the product's conformational behavior. nih.gov The use of a hindered non-nucleophilic base can be employed when reacting with valuable or base-sensitive amine substrates to prevent side reactions. thieme-connect.com

When acylating chiral, non-racemic nucleophiles, the stereochemical outcome of the reaction is a critical consideration. The goal is often to perform the acylation without affecting the existing stereocenters. In some cases, acylating agents can be used for kinetic resolution of racemic nucleophiles.

While extensive studies on the stereochemical aspects of acylation specifically with this compound are not widely documented, research on related systems provides valuable insights. For example, in the acylation of monosaccharides, the choice of acylating agent can influence the anomeric stereoselectivity. The use of 3-bromobenzoyl chloride in a mechanochemical solid-phase reaction with various sugars at low temperatures was found to produce fully acylated sugars exclusively as the α-anomer. mdpi.com This high stereoselectivity was in contrast to reactions using acetic anhydride, which yielded a mixture of α and β anomers. mdpi.com This suggests that the steric bulk and reactivity of the 3-bromobenzoyl group can play a significant role in directing the stereochemical course of the reaction with complex polyol substrates.

For intermolecular coupling reactions involving chiral amines, the preservation of enantiopurity is paramount. In palladium-catalyzed aminations, for instance, the choice of catalyst and ligands is crucial for preventing racemization of amines with stereocenters at the α-position. libretexts.org While this relates to cross-coupling rather than direct acylation, it underscores the importance of reaction conditions in controlling stereochemistry in transformations of chiral molecules.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent transition metal complexes, particularly palladium(0). This reactivity enables a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, selectively at the aryl bromide position while leaving the acyl fluoride group intact under appropriate conditions.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an arylboronic acid or its derivative. This compound can serve as the aryl bromide partner in this reaction. The key to a successful transformation is to achieve selective reaction at the C(sp²)–Br bond without triggering competitive reactions at the acyl fluoride.

Studies on similar substrates, such as bromobenzoyl chlorides, have shown that Suzuki coupling can be effectively carried out to produce bromobenzophenones. mdpi.com Research has also demonstrated highly selective palladium-catalyzed coupling reactions at the C(sp²)–Br bond in substrates containing other potentially reactive sites, such as a C(sp³)–Cl bond. nih.gov This selectivity is attributed to the greater reactivity of the aryl bromide bond toward oxidative addition to the Pd(0) catalyst compared to other functional groups. Given that the C-F bond in an acyl fluoride is significantly stronger and less reactive in standard Suzuki couplings than a C-Br bond, it is expected that this compound would selectively yield 3-acylfluorobiphenyl derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Sonogashira and Heck reactions are fundamental palladium-catalyzed processes for forming C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively. The C–Br bond of this compound is a suitable handle for these transformations.

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would convert this compound into a 3-(alkynyl)benzoyl fluoride. It is important to distinguish this from the "acyl Sonogashira coupling," where the acyl halide itself is the reactive partner. mdpi.com For coupling at the bromine center, the reaction conditions are generally mild enough to preserve the acyl fluoride moiety.

The Heck reaction involves the coupling of an aryl halide with an alkene. mdpi.com This reaction would produce 3-(alkenyl)benzoyl fluorides from this compound. The development of chemoselective Heck reactions on substrates with multiple reactive sites, such as 3-bromoindazoles, highlights the feasibility of targeting the C-Br bond specifically. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is critical to ensure high yield and selectivity, minimizing side reactions like dehalogenation. beilstein-journals.org

Beyond the Suzuki, Sonogashira, and Heck reactions, the C-Br bond of this compound can participate in other important palladium-catalyzed transformations, such as the Buchwald-Hartwig amination for the synthesis of arylamines. acs.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.org

Applying this reaction to this compound would theoretically produce 3-(amino)benzoyl fluorides. A significant challenge, however, is the choice of base. Strong bases commonly used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), could potentially react with the electrophilic acyl fluoride group, leading to hydrolysis or other side reactions. libretexts.org Therefore, successful C–N coupling would likely require careful optimization using weaker bases (e.g., K₂CO₃, Cs₂CO₃) and advanced ligand systems known to promote the reaction under milder conditions. acs.org

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. wikipedia.org In the case of this compound, the aromatic ring is substituted with both a bromine atom and an acyl fluoride group. The reactivity and outcome of SNAr reactions on this substrate are governed by the interplay of these substituents.

Bromine as a Leaving Group: While bromine is a better leaving group than fluorine in terms of bond strength and stability of the resulting anion in SN2 reactions, its lower electronegativity provides less stabilization for the Meisenheimer complex in SNAr reactions. wyzant.com Consequently, nucleophilic displacement of bromine is generally slower than that of fluorine in activated aromatic systems.

The Acyl Fluoride Group: The meta-positioned acyl fluoride group (-COF) is a moderate deactivating group for electrophilic aromatic substitution but acts as an activating group for nucleophilic aromatic substitution due to its electron-withdrawing nature. It helps to delocalize the negative charge of the Meisenheimer intermediate, further enhancing the reactivity of the ring towards nucleophiles.

The combined electronic effects of the substituents on this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Bromine | 3 | -I (Inductive), +M (Mesomeric) | Weakly activating/deactivating |

| Acyl Fluoride | 1 | -I, -M | Activating |

Table 1: Electronic Effects of Substituents on the Aromatic Ring of this compound

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is determined by the relative stability of the possible isomeric Meisenheimer complexes that can be formed. diva-portal.org Nucleophilic attack will preferentially occur at the position that leads to the most stabilized intermediate.

In this compound, potential sites for nucleophilic attack are the carbon atoms bearing the bromine and the fluorine (of the acyl fluoride group, though this is less typical for SNAr on the ring itself). However, SNAr reactions predominantly involve the displacement of a halogen directly attached to the aromatic ring. The acyl fluoride group primarily influences the reactivity of the ring. The substitution can occur at the C3 position (displacing bromide) or potentially at other positions activated by the electron-withdrawing acyl fluoride group.

The mechanistic pathway for SNAr reactions is typically a two-step addition-elimination process. wikipedia.orgcaltech.edu

Addition: The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. iscnagpur.ac.in

Elimination: The leaving group (in this case, likely the bromide ion) is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

In some cases, particularly with less-activated substrates or when the leaving group is a poorer one like chloride or bromide, computational studies have suggested that the reaction may proceed through a concerted one-step displacement mechanism (cSNAr) rather than a stepwise pathway involving a stable Meisenheimer intermediate. strath.ac.uknih.gov Predicting the precise regiochemical outcome often requires computational methods, such as Density Functional Theory (DFT), to calculate the relative stabilities of the potential intermediates or transition states. diva-portal.orgresearchgate.net

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org

The initiation of such reactions can be achieved through the use of radical initiators or by photochemical means. iscnagpur.ac.in Once a radical is formed on the aromatic ring, it can participate in various transformations. For instance, in reactions analogous to the bromination of alkylbenzenes, a bromine radical could be involved in hydrogen abstraction or addition reactions. hud.ac.uk

One significant area of radical reactions involving aryl bromides is their use in cross-coupling reactions. While many of these are catalyzed by transition metals, some proceed through radical intermediates. For example, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism can occur with unactivated aryl halides in the presence of a strong electron donor, such as a solvated electron in liquid ammonia. iscnagpur.ac.in

Furthermore, bromine trifluoride (BrF3) is a reagent known to participate in both nucleophilic and radical fluorination reactions. nih.gov While typically used for fluorination, its reactions highlight the potential for bromine-containing compounds to be involved in complex radical pathways.

Chemo- and Regioselective Transformations of the Acyl Fluoride Group

The acyl fluoride group is a versatile functional group that can undergo a variety of selective transformations. While being the most reactive of the acyl halides in some contexts, it can also exhibit unique stability and reactivity patterns. researchgate.net

The reduction of the acyl fluoride moiety in this compound can be achieved with varying degrees of selectivity, depending on the reagent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce the acyl fluoride to the corresponding primary alcohol, 3-bromobenzyl alcohol. imperial.ac.uk

Reduction to Aldehydes: The selective reduction of an acyl fluoride to an aldehyde is a more delicate transformation. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a reagent commonly used for the partial reduction of esters and other carboxylic acid derivatives to aldehydes. vanderbilt.edu It is plausible that similar conditions could be applied for the selective reduction of the acyl fluoride group in this compound.

Hydrosilylation: Catalytic hydrosilylation, using a silane (B1218182) such as polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst, is another method for the reduction of carbonyl compounds. gelest.com Depending on the catalyst and reaction conditions, this can be a mild and selective method for reducing aldehydes, ketones, and esters.

| Reducing Agent | Product of Reaction with Acyl Fluoride | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Ether or THF, 0 °C to rt |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Toluene or CH2Cl2, -78 °C |

| Polymethylhydrosiloxane (PMHS) / Catalyst | Alcohol or other reduced species | Varies with catalyst |

Table 2: Common Reducing Agents for Acyl Fluorides and Their Products

The acyl fluoride group is an excellent precursor for a variety of other functional groups.

Conversion to Esters and Amides: Acyl fluorides react readily with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often high-yielding and can proceed under mild conditions. researchgate.net The use of pentafluoropyridine (B1199360) (PFP) has been shown to facilitate the in-situ generation of acyl fluorides from carboxylic acids, which can then be converted to amides in a one-pot reaction. acs.org

Conversion to Ketones: Acyl fluorides can be used in Friedel-Crafts acylation reactions to form ketones. They are also substrates in coupling reactions with organometallic reagents to produce ketones.

Decarbonylative Coupling: In the presence of certain transition metal catalysts, such as nickel, aroyl fluorides can undergo decarbonylative coupling reactions. For example, a nickel-catalyzed decarbonylative alkylation of aroyl fluorides has been reported, which would convert the -COF group to an alkyl group. nih.gov

Deoxyfluorination to Trifluoromethyl Groups: A significant transformation of the acyl fluoride group is its conversion to a trifluoromethyl (-CF3) group. This deoxyfluorination can be achieved using reagents such as Deoxo-Fluor® or a combination of FLUOLEAD® and Olah's reagent (a mixture of hydrogen fluoride and pyridine). beilstein-journals.org

The table below summarizes some key functional group interconversions of the acyl fluoride moiety.

| Reagent(s) | Resulting Functional Group | Reaction Type |

| Alcohol (R'OH) | Ester (-COOR') | Nucleophilic Acyl Substitution |

| Amine (R'R''NH) | Amide (-CONR'R'') | Nucleophilic Acyl Substitution |

| Organometallic Reagent (e.g., R'MgBr) | Ketone (-COR') | Nucleophilic Acyl Substitution |

| Ni catalyst, Alkyl halide | Alkyl group (-R) | Decarbonylative Alkylation |

| Deoxyfluorinating agent (e.g., FLUOLEAD®) | Trifluoromethyl (-CF3) | Deoxyfluorination |

Table 3: Selected Functional Group Interconversions of Acyl Fluorides

Applications of 3 Bromobenzoyl Fluoride in Complex Organic Synthesis

A Versatile Linchpin in Multi-Step Synthetic Endeavors

The dual reactivity of 3-Bromobenzoyl fluoride (B91410), stemming from the acyl fluoride and the bromo-substituted aromatic ring, positions it as a highly adaptable building block in the design of complex synthetic pathways. The acyl fluoride group provides a site for nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. Concurrently, the bromine atom on the phenyl ring serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity is a key feature that allows for the sequential and controlled elaboration of molecular complexity, making it a valuable tool for synthetic chemists.

Enabling the Synthesis of Functionalized Organic Molecules

The unique structural attributes of 3-Bromobenzoyl fluoride have been harnessed in the synthesis of a wide array of functionalized organic molecules with significant practical applications.

A Key Component in the Preparation of Pharmaceutical Intermediates

The synthesis of novel pharmaceutical agents often relies on the availability of versatile intermediates that can be readily modified to generate libraries of potential drug candidates. While direct, publicly available research specifically detailing the use of this compound in the synthesis of marketed pharmaceutical intermediates is limited, its structural motifs are present in various biologically active compounds. The brominated phenyl ring is a common feature in many central nervous system drugs and enzyme inhibitors. The ability to perform cross-coupling reactions at the bromine position allows for the introduction of various substituents, a crucial step in structure-activity relationship (SAR) studies during drug discovery. Furthermore, the acyl fluoride moiety allows for the facile introduction of amide bonds, a cornerstone of many pharmaceutical structures.

| Potential Pharmaceutical Scaffold | Synthetic Utility of this compound |

| Diaryl Ketones | Suzuki or Stille coupling at the bromine position followed by Friedel-Crafts acylation or related reactions. |

| Benzamides | Nucleophilic substitution of the acyl fluoride with a primary or secondary amine. |

| Phenyl-substituted Heterocycles | Cross-coupling reactions to introduce the 3-benzoyl fluoride moiety onto a heterocyclic core. |

A Precursor for the Development of Agrochemicals

The demand for new and effective agrochemicals to ensure food security continues to drive research in synthetic chemistry. Fluorinated organic compounds, in particular, have been shown to exhibit enhanced biological activity and metabolic stability. researchgate.net While specific examples of commercial agrochemicals derived directly from this compound are not extensively documented in public literature, its potential as a precursor is significant. The bromo- and fluoro-substituents on the aromatic ring can influence the lipophilicity and electronic properties of a molecule, which are critical parameters for its efficacy and environmental fate as a pesticide or herbicide.

| Potential Agrochemical Class | Role of this compound |

| Fungicides | The benzoyl moiety can be incorporated into structures targeting fungal metabolic pathways. |

| Herbicides | The substituted phenyl ring can serve as a key pharmacophore for disrupting plant growth processes. |

| Insecticides | Introduction of the 3-bromobenzoyl group can lead to compounds with novel modes of action against insect pests. |

A Building Block for Advanced Materials Monomers

The field of materials science continuously seeks novel monomers to create polymers with tailored properties. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties. fluoropolymers.euresearchgate.net this compound can serve as a precursor to monomers for high-performance polymers. For instance, the bromine atom can be utilized in polymerization reactions, such as Suzuki polycondensation, to form conjugated polymers with interesting electronic and optical properties. The acyl fluoride can be used to introduce the benzoyl unit into polymer backbones through reactions with difunctional nucleophiles, leading to polyesters or polyamides with enhanced thermal and mechanical characteristics.

A Gateway to Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in nature and form the core of a vast number of pharmaceuticals and functional materials. ekb.egresearchgate.netnih.govresearchgate.netmsu.edue-bookshelf.de The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Crafting Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a major focus of organic synthesis due to their prevalence in biologically active molecules. ekb.egresearchgate.netnih.govresearchgate.netmsu.edue-bookshelf.de this compound can be strategically employed in the construction of these important ring systems. For example, the acyl fluoride can react with bifunctional nitrogen nucleophiles to initiate cyclization cascades. While direct literature examples specifically starting with this compound are sparse, its potential can be inferred from established synthetic methodologies. For instance, reaction with a 1,2-diaminoarene could potentially lead to the formation of benzimidazole (B57391) derivatives after initial acylation and subsequent intramolecular cyclization. Similarly, reactions with hydrazines or hydroxylamines could provide pathways to pyrazoles, oxazoles, and other related five-membered heterocycles. The bromine atom also offers a site for post-cyclization modification, further diversifying the accessible molecular space.

| Target Heterocycle | Plausible Synthetic Route Involving this compound |

| Benzimidazoles | Reaction with o-phenylenediamines. |

| Quinolines/Isoquinolines | As a component in multi-step sequences involving Friedländer or Bischler-Napieralski type reactions. |

| Pyrazoles/Oxazoles | Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives. |

Formation of Oxygen- and Sulfur-Containing Heterocycles

This compound is a valuable reagent in the synthesis of various heterocyclic structures, particularly those incorporating oxygen and sulfur atoms. Its utility stems from the reactivity of the acyl fluoride group, which allows for the formation of new carbon-heteroatom bonds through reactions with appropriate nucleophiles. The presence of the bromo-substituent on the phenyl ring also offers a handle for further synthetic modifications, enhancing its versatility.

A primary application of this compound in this context is the synthesis of benzoxazinones and benzothiazinones. These scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds. The general synthetic strategy involves the condensation of this compound with bifunctional nucleophiles such as 2-aminophenols and 2-aminothiophenols.

In a typical reaction to form a benzoxazinone (B8607429), this compound is reacted with a 2-aminophenol (B121084). The reaction proceeds via an initial N-acylation of the amino group of the 2-aminophenol by the acyl fluoride. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl, leading to the formation of the benzoxazinone ring system. The product of this reaction is a 2-(3-bromophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one. researchgate.netnih.gov

Similarly, the synthesis of benzothiazinones can be achieved by reacting this compound with 2-aminothiophenol (B119425). mdpi.comnih.gov The reaction mechanism is analogous to that of benzoxazinone formation, with the thiol group of the 2-aminothiophenol acting as the nucleophile in the final ring-closing step. This yields a 2-(3-bromophenyl)-4H-benzo[e] nih.govresearchgate.netthiazin-4-one. The reaction conditions for these transformations are typically mild, often requiring a base to facilitate the nucleophilic attack and subsequent cyclization.

The following table summarizes the key reactants and products in the synthesis of these important heterocycles using this compound.

| Starting Material 1 | Starting Material 2 | Product Heterocycle |

| This compound | 2-Aminophenol | 2-(3-bromophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one |

| This compound | 2-Aminothiophenol | 2-(3-bromophenyl)-4H-benzo[e] nih.govresearchgate.netthiazin-4-one |

Contributions to Fluorine-Containing Compound Libraries

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov Consequently, the development of diverse libraries of fluorine-containing compounds is a cornerstone of modern drug discovery. This compound serves as a key building block in the generation of such libraries. sciencescholar.us

Its utility in this area is multifold. Firstly, as a fluorinated building block, it allows for the direct incorporation of a fluorine atom into a molecular scaffold via the acyl fluoride moiety. The acyl fluoride group is a reactive handle that can readily undergo reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols) in a high-throughput manner, which is essential for the parallel synthesis of large compound libraries. chemrxiv.org

Secondly, the presence of a bromine atom on the phenyl ring provides a site for further diversification. This bromine atom can be subjected to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. This dual functionality—a reactive acyl fluoride and a modifiable bromo group—makes this compound a highly versatile building block for diversity-oriented synthesis. nih.gov

In the context of fragment-based drug discovery (FBDD), this compound and its derivatives can be used to generate libraries of small, fluorinated fragments. nih.govdtu.dk These fragments can be screened against biological targets, and hits can be further optimized by modifying the molecule at the site of the bromine atom.

The table below outlines the key features of this compound that make it a valuable tool for the construction of fluorine-containing compound libraries.

| Feature of this compound | Application in Library Synthesis |

| Acyl Fluoride Group | Enables rapid parallel synthesis through reactions with diverse nucleophiles. |

| Bromine Substituent | Allows for secondary diversification via cross-coupling reactions. |

| Fluorinated Aromatic Ring | Introduces favorable physicochemical properties into the library members. |

Theoretical and Computational Studies on 3 Bromobenzoyl Fluoride

Molecular Structure and Conformation Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-Bromobenzoyl fluoride (B91410), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry. This process involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. While specific data for 3-Bromobenzoyl fluoride is not available, such studies on similar aromatic compounds have shown that theoretical parameters generally show good agreement with experimental data where available.

Ab initio methods are computational chemistry methods based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are foundational ab initio techniques. While highly accurate, they are computationally expensive, especially for larger molecules.

Semi-empirical methods, in contrast, are based on the Hartree-Fock formalism but incorporate some experimental parameters and approximations to simplify calculations. Methods like MNDO, AM1, and PM3 use parameters derived from experimental data to achieve faster computations, making them suitable for very large molecules. However, their accuracy is dependent on the molecule being similar to those used in the parameterization database. Specific conformational analyses of this compound using these methods are not documented in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational (IR, Raman) Spectroscopy Simulations

No specific studies detailing the simulation of the infrared (IR) and Raman spectra of this compound were found. Such a study would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to compute the vibrational frequencies and intensities of the molecule's normal modes. The results would be presented in data tables comparing calculated frequencies with experimental values, along with potential energy distribution (PED) analysis to assign specific vibrational modes to the observed spectral bands. Without published research, no such data can be provided.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No dedicated publications on the theoretical prediction of ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound were identified. Computational prediction of NMR spectra, often employing the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT, is a common practice for structural elucidation. These studies provide valuable data tables of predicted chemical shifts for each nucleus, which are then compared to experimental data to confirm the molecular structure. As no specific computational NMR studies for this compound have been published, no data on predicted chemical shifts can be presented.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Intermolecular Packing Motifs

A thorough review of crystallographic databases and scientific literature indicates that the specific single-crystal X-ray structure of 3-Bromobenzoyl fluoride (B91410) has not yet been reported. Consequently, a definitive analysis of its intermolecular packing motifs based on experimental data is not possible at this time. However, by examining the functional groups present in the molecule—a bromine atom, a fluorine atom, a carbonyl group, and an aromatic ring—and drawing comparisons with the known crystal structures of related compounds, a theoretical framework for its solid-state packing can be established. The intermolecular interactions expected to play a significant role in the crystal lattice of 3-Bromobenzoyl fluoride include halogen bonding, hydrogen bonding, and π-π stacking interactions.

The crystal structure of the parent compound, benzoyl fluoride, reveals that its packing is primarily stabilized by a combination of weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions. nih.goviucr.orgresearchgate.net For this compound, the introduction of a bromine atom at the meta position of the phenyl ring is expected to introduce additional, and potentially dominant, non-covalent interactions, particularly halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carbonyl group or the fluorine atom of a neighboring molecule. These Br···O or Br···F interactions could play a crucial role in the formation of supramolecular assemblies.

Furthermore, the presence of both fluorine and bromine atoms allows for the possibility of halogen-halogen interactions. Studies on other halogenated aromatic compounds have shown that these interactions can significantly influence crystal packing.

Finally, π-π stacking interactions between the aromatic rings of adjacent this compound molecules are expected to be a significant stabilizing force. The presence of substituents on the phenyl ring can influence the geometry of this stacking, leading to either parallel-displaced or T-shaped arrangements. The interplay of these various non-covalent interactions will ultimately determine the specific three-dimensional architecture of the this compound crystal.

A summary of the plausible intermolecular interactions and their potential roles in the crystal packing of this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bond | C-Br | O=C | Formation of supramolecular synthons |

| Halogen Bond | C-Br | F-C | Linking molecules into chains or sheets |

| Hydrogen Bond | C-H (aromatic) | O=C | Stabilization of the crystal lattice |

| Hydrogen Bond | C-H (aromatic) | F-C | Contribution to overall packing efficiency |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Formation of columnar or layered structures |

It is important to emphasize that this discussion is based on theoretical considerations and analysis of related structures. The definitive determination of the intermolecular packing motifs of this compound awaits its successful crystallization and single-crystal X-ray diffraction analysis.

Future Perspectives and Research Directions for 3 Bromobenzoyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acyl fluorides often involves reagents that are hazardous or generate significant waste. Future research will increasingly focus on "green" and sustainable synthetic pathways to access 3-Bromobenzoyl fluoride (B91410) and related compounds. A primary goal is the development of processes that minimize environmental impact by using safer reagents and producing non-toxic by-products. sciencedaily.com

Key research avenues include:

Fluorinating Reagents with Improved Safety Profiles: Exploration of solid, crystalline, or polymer-supported fluorinating agents to replace hazardous gaseous reagents like sulfur tetrafluoride (SF₄) or difficult-to-handle reagents like diethylaminosulfur trifluoride (DAST).

Catalytic Fluorination: Designing catalytic methods for the direct conversion of 3-bromobenzoic acid or its derivatives to 3-Bromobenzoyl fluoride. This could involve transition-metal catalysis or organocatalysis, reducing the need for stoichiometric activating and fluorinating agents.

Atom Economy and Waste Reduction: Implementing synthetic strategies that maximize the incorporation of atoms from reactants into the final product. For instance, processes that yield benign salts like sodium chloride (NaCl) or potassium chloride (KCl) as the only by-products are highly desirable. sciencedaily.com This aligns with the principles of green chemistry, aiming for cost-effective and scalable production. sciencedaily.com

Table 1: Comparison of Synthetic Approaches for Acyl Fluorides

| Feature | Traditional Methods | Future Sustainable Methods |

| Fluorinating Agent | Often hazardous (e.g., SF₄, DAST) | Safer, solid, or polymer-supported reagents |

| Stoichiometry | Often requires stoichiometric amounts of reagents | Catalytic amounts of reagents |

| By-products | Can be toxic or difficult to separate | Benign and easily removable (e.g., salts) sciencedaily.com |

| Process Safety | Higher risk due to reagent toxicity/reactivity | Inherently safer design |

| Environmental Impact | Higher E-factor (Environmental Factor) | Lower E-factor, reduced waste |

Exploration of New Catalytic Transformations

While the acyl fluoride and bromo-substituent are the primary reactive sites of this compound, future research will aim to unlock new reactivity patterns through innovative catalytic systems. The development of efficient catalytic methodologies for the functionalization of C-F and C-Br bonds is a significant area of interest in modern organic synthesis. mdpi.com

Promising research directions include:

Transition-Metal Catalyzed Cross-Coupling: While the C-Br bond is the more common handle for cross-coupling, advancements in C-F bond activation could enable selective transformations at either position. mdpi.com Nickel(0)-based systems, for example, have shown effectiveness in the activation of robust C-F bonds in fluoro-aromatics for reactions like defluoro-silylation. mdpi.com

Photoredox and Electrocatalysis: These emerging fields offer new ways to generate reactive intermediates under mild conditions. sigmaaldrich.com Research could explore the single-electron reduction or oxidation of this compound to trigger novel coupling reactions or functional group interconversions. Such methods are part of a growing toolkit for synthesizing valuable molecules. sigmaaldrich.com

Dual Catalysis: Combining two different catalytic cycles (e.g., transition-metal catalysis with organocatalysis) could enable tandem reactions, where this compound is converted into complex products in a single step.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.net This is particularly relevant for reactions involving highly reactive intermediates like acyl fluorides or potentially hazardous reagents. nih.gov

Future integration will likely focus on:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with exothermic reactions. researchgate.net This enables the safe use of reactive reagents that would be problematic in large-scale batch reactors. nih.gov

Automated Synthesis: Integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and process optimization. An automated system can systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions.

In Situ Generation and Use: Flow systems are ideal for the in situ generation and immediate consumption of unstable reagents or intermediates. nih.gov For example, a flow process could be designed where this compound is synthesized in one module and directly fed into a second module to react with a nucleophile, avoiding isolation and storage of the reactive acyl fluoride. This approach is becoming increasingly important for the production of active pharmaceutical ingredients (APIs). researchgate.net

Table 2: Advantages of Flow Chemistry for this compound

| Advantage | Description |

| Safety | Superior temperature control minimizes thermal runaways; small reactor volumes reduce the hazard potential. nih.gov |

| Efficiency | Rapid mixing and heat transfer can lead to shorter reaction times and higher yields. nih.gov |

| Scalability | Scaling up is achieved by running the system for a longer duration ("numbering up") rather than using larger vessels. |

| Automation | Easily integrated with automated pumps and analytical tools for process optimization and library synthesis. nih.gov |

| Versatility | Enables reactions under conditions difficult to achieve in batch, such as high pressure or with hazardous intermediates. nih.gov |

Advanced Applications in Targeted Synthesis (e.g., Complex Natural Products, Peptidomimetics)

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex, high-value molecules. Future applications will leverage its dual functionality to build intricate molecular architectures.

Complex Natural Products: The synthesis of fluorinated natural products is an area of growing interest, as the incorporation of fluorine can profoundly alter a molecule's biological properties. bath.ac.ukresearchgate.net this compound can serve as a versatile building block. The acyl fluoride moiety can be used to form a robust ester or amide linkage, while the bromine atom serves as a handle for subsequent late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid diversification of complex scaffolds.

Peptidomimetics: Acyl fluorides are highly effective reagents for peptide synthesis, as they are potent acylating agents that often minimize the risk of racemization at the adjacent amino acid residue. This compound is an ideal reagent for N-terminal capping of peptides or for introducing a bromophenyl moiety as a specific probe or pharmacophore. The design and synthesis of novel fluoropeptidomimetics are an active area of research for developing potential protease inhibitors. nih.gov The synthesis of fluorescent dipeptidomimetics has also been explored for applications in biochemistry and cell biology. nih.gov

Synergistic Experimental and Computational Research Initiatives

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating discovery. Future research on this compound will benefit significantly from such a synergistic approach.

Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and visualize transition states. This can provide deep mechanistic insight into known reactions and help predict the feasibility of new, unexplored catalytic transformations involving this compound.

Catalyst Design: Computational screening can be employed to design new catalysts with enhanced activity or selectivity for specific transformations. For example, by modeling the interaction of this compound with a catalyst's active site, researchers can rationally modify ligands or scaffolds to improve performance before committing to extensive experimental work.

Predicting Reactivity: Computational models can predict the reactivity of different sites within a molecule, helping to guide synthetic strategy. For instance, calculations could predict the relative susceptibility of the C-Br versus a potential C-F bond to activation under specific catalytic conditions, enabling more targeted and efficient experimental design.

By combining predictive computational modeling with empirical laboratory validation, the development cycle for new reactions and applications involving this compound can be significantly shortened, leading to more rapid innovation in the field.

Q & A

Q. What are the key physicochemical properties of 3-bromobenzoyl fluoride, and how do they influence its reactivity in synthetic applications?

this compound (C₇H₄BrFO) is characterized by its bromine and fluorine substituents, which confer strong electron-withdrawing effects. This enhances its electrophilicity, making it a reactive acylating agent. Its molecular weight (215.01 g/mol) and density (1.662 g/mL at 25°C for the analogous 3-bromobenzoyl chloride) suggest high stability under standard conditions . The fluorine atom increases resistance to hydrolysis compared to chlorides, but care must still be taken to avoid moisture during storage and reactions.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as brominated/fluorinated compounds may release toxic gases (e.g., HBr, HF) under decomposition .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves fluorination of 3-bromobenzoyl chloride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like THF. The reaction requires strict moisture control to prevent hydrolysis. Alternative approaches include direct bromofluorination of benzoyl fluoride derivatives under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for acylations using this compound?

Discrepancies may arise from variations in:

- Temperature: Lower temperatures (e.g., −78°C) favor kinetic control, reducing side reactions .

- Catalysts: Pyridine or DMAP can enhance acylation efficiency by scavenging HCl, but excess catalyst may lead to undesired adducts .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.

Validate results via cross-referencing analytical data (NMR, HPLC) and replicating conditions from peer-reviewed protocols .

Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy: ¹⁹F NMR (δ ~ −120 ppm for acyl fluorides) and ¹H/¹³C NMR to confirm substitution patterns .

- Mass Spectrometry (HRMS): To verify molecular ions (e.g., [M+H⁺] at m/z 215.01) and fragmentation pathways .

- X-ray Crystallography: For structural elucidation of crystalline derivatives, particularly in coordination chemistry applications .

Q. How does this compound compare to other acyl fluorides (e.g., 4-fluorobenzoyl fluoride) in regioselective reactions?

The meta-bromo substituent in this compound directs electrophilic substitution to the para position due to its strong −I effect, enabling precise functionalization of aromatic systems. In contrast, para-fluorinated analogs exhibit different electronic profiles, favoring ortho/para selectivity in nucleophilic attacks .

Q. What are the applications of this compound in synthesizing bioactive molecules?

This compound is pivotal in:

- Pharmaceutical Intermediates: Synthesis of hydrazide derivatives (e.g., N’-(3-bromobenzoyl) isonicotinohydrazide) for antitubercular agents .

- Materials Science: Preparation of fluorinated polymers with enhanced thermal stability .

Optimize reactions by coupling with Suzuki-Miyaura cross-coupling reagents to introduce aryl/heteroaryl groups .

Methodological Considerations

Q. How should researchers address challenges in scaling up reactions involving this compound?

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

Store under inert atmosphere (argon) in sealed, moisture-proof containers at −20°C. Use molecular sieves (4Å) to adsorb trace water .

Data Reliability and Reproducibility

Q. How can researchers ensure the accuracy of reported spectral data for this compound?

Cross-validate with databases like NIST Chemistry WebBook and replicate measurements using calibrated instruments. Discrepancies in historical fluoride data (e.g., outdated NMR shifts) necessitate verification against recent peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.